Immunosuppressive Potency: 5‑Fold Higher Activity Compared with Sinomenine
N‑Demethylsinomenine exhibits approximately five times the immunosuppressive activity of its parent compound sinomenine [1]. This differentiation is supported by in vitro functional assays, although the exact IC50 values are not disclosed in the patent literature [2]. The 5‑fold enhancement is a critical driver for selecting NDSM over sinomenine when higher immunosuppressive potency is required in preclinical models.
| Evidence Dimension | Immunosuppressive activity |
|---|---|
| Target Compound Data | 5‑fold higher immunosuppressive activity than sinomenine |
| Comparator Or Baseline | Sinomenine (baseline activity) |
| Quantified Difference | Approximately 5‑fold |
| Conditions | In vitro immunosuppression assays (specific assay details not disclosed in patent) |
Why This Matters
This 5‑fold potency increase allows researchers to use substantially lower compound amounts to achieve equivalent immunosuppressive effects, reducing cost per experiment and potentially improving selectivity profiles in autoimmune disease models.
- [1] AvMax, Inc. Epimorphian compound and its use. US Patent 6,372,756, issued April 16, 2002. View Source
- [2] AvMax, Inc. Epimorphian compound and its use. US Patent 6,372,756, issued April 16, 2002. Justia Patents. View Source
